
(R)-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both benzyl and nitrophenyl groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-2-oxazolidinone with 2-(2-nitrophenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential use in the development of chiral drugs.
Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved depend on the specific reactions and substrates used in conjunction with this compound.
類似化合物との比較
Similar Compounds
(S)-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one: The enantiomer of the compound, differing in the configuration of the chiral center.
4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one is unique due to its specific chiral configuration, which can influence the outcome of asymmetric synthesis reactions. Its ability to induce chirality in target molecules makes it a valuable tool in organic synthesis.
特性
分子式 |
C18H16N2O5 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC名 |
(4R)-4-benzyl-3-[2-(2-nitrophenyl)acetyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H16N2O5/c21-17(11-14-8-4-5-9-16(14)20(23)24)19-15(12-25-18(19)22)10-13-6-2-1-3-7-13/h1-9,15H,10-12H2/t15-/m1/s1 |
InChIキー |
DNWQYFIDXMYLMI-OAHLLOKOSA-N |
異性体SMILES |
C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
正規SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


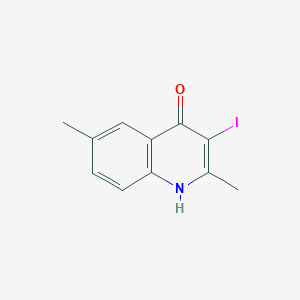
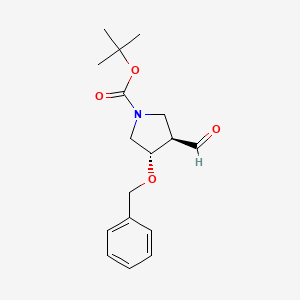
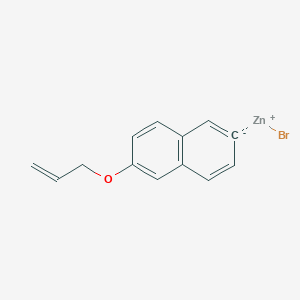
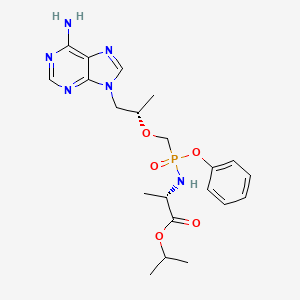
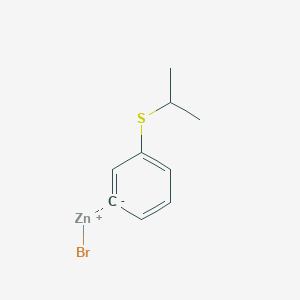
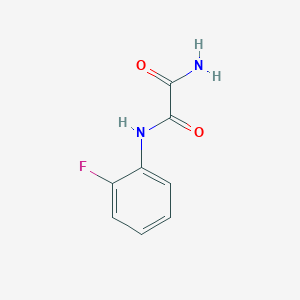


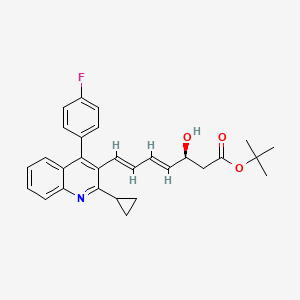
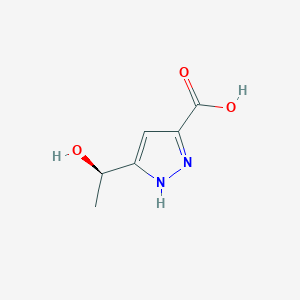

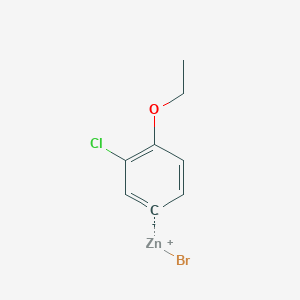
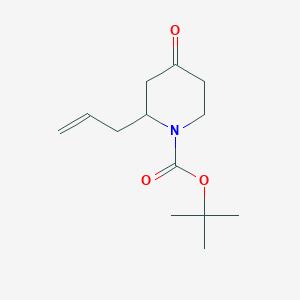
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
